Cefotaxime is a semisynthetic, broad-spectrum, third-generation cephalosporin antibiotic. [] It is classified as a β-lactam antibiotic due to the presence of the β-lactam ring in its molecular structure. [] Cefotaxime is primarily recognized for its potent activity against a wide range of Gram-negative bacteria, including those resistant to other cephalosporins. [, ] In scientific research, cefotaxime serves as a valuable tool in various applications, including:
Investigating bacterial resistance mechanisms: Studying how bacteria develop resistance to cefotaxime provides insights into broader antibiotic resistance patterns. [, ]
Developing new antibiotic therapies: The knowledge gained from studying cefotaxime contributes to developing novel antibiotics and therapeutic strategies. [, ]
Understanding bacterial physiology: Cefotaxime's mechanism of action provides insights into bacterial cell wall synthesis and related processes. [, ]
Related Compounds
Desacetylcefotaxime (DCTX)
Compound Description: Desacetylcefotaxime is the primary active metabolite of cefotaxime, produced by hydrolysis of the acetyl group. DCTX exhibits antibacterial activity, although it is generally less potent than cefotaxime. [, ]
Relevance: DCTX is a key metabolite of cefotaxime and contributes to its overall antibacterial efficacy. Understanding the pharmacokinetics and activity of DCTX is crucial when studying cefotaxime. DCTX possesses a similar structure to cefotaxime, lacking only the acetyl group at the 3' position. This structural similarity results in a comparable antibacterial spectrum, but with potentially altered pharmacokinetic properties. [, ]
Desacetylcefotaxime Lactone
Compound Description: Desacetylcefotaxime lactone is a metabolite formed during the breakdown of cefotaxime, derived from the cyclization of desacetylcefotaxime. This compound typically does not exhibit significant antibacterial activity. []
Relevance: Desacetylcefotaxime lactone represents an intermediate in the metabolic pathway of cefotaxime, ultimately leading to the formation of further metabolites (designated M2 and M3). While not directly contributing to the antibacterial action of cefotaxime, understanding its formation and subsequent degradation is essential when investigating the drug's metabolism. []
Cefotaxime-Zn(II) Complex
Compound Description: This complex is formed through the chelation of a zinc(II) ion by cefotaxime. The formation of this complex may influence the bioavailability and activity of cefotaxime in vivo. []
Relevance: The formation of the cefotaxime-Zn(II) complex highlights the potential for cefotaxime to interact with metal ions, which can have implications for its pharmacokinetic properties and efficacy. This interaction may also be relevant to the use of cefotaxime in cases of zinc overload or poisoning. []
Ceftazidime
Compound Description: Ceftazidime is another third-generation cephalosporin antibiotic with a similar structure to cefotaxime. It demonstrates potent activity against a broad range of bacteria, including Pseudomonas aeruginosa. [, , ]
Relevance: Ceftazidime serves as a valuable comparator to cefotaxime, allowing researchers to assess the strengths and weaknesses of each antibiotic. The structural similarities and differences between cefotaxime and ceftazidime can provide insights into their respective activities and mechanisms of action. [, , ]
Ceftriaxone
Compound Description: Ceftriaxone is a third-generation cephalosporin antibiotic with a long half-life, allowing for once-daily dosing. It exhibits activity against a wide range of bacteria, including Streptococcus pneumoniae. [, , ]
Relevance: Ceftriaxone is often compared to cefotaxime in clinical settings to determine the optimal treatment for specific infections, such as meningitis and urinary tract infections. [, , ]
Cefuroxime
Compound Description: Cefuroxime is a second-generation cephalosporin antibiotic with a broader spectrum of activity than first-generation cephalosporins but is less active than third-generation cephalosporins such as cefotaxime. [, ]
Relevance: Cefuroxime serves as a comparator to assess the improved efficacy of third-generation cephalosporins like cefotaxime against certain bacterial species. [, ]
Cefoperazone
Compound Description: Cefoperazone is a third-generation cephalosporin antibiotic with activity against Pseudomonas aeruginosa but is generally less active than ceftazidime. []
Relevance: Cefoperazone serves as a comparator to highlight the superior activity of cefotaxime against Enterobacteriaceae and the improved activity of ceftazidime against P. aeruginosa. []
Moxalactam
Compound Description: Moxalactam is a β-lactam antibiotic belonging to the oxacephem subclass. While it exhibits activity against certain Gram-negative bacteria, including P. aeruginosa, it is associated with a higher risk of bleeding complications compared to cefotaxime. [, ]
Relevance: Moxalactam's activity profile and potential adverse effects provide context for the clinical utility and safety profile of cefotaxime. [, ]
BMY-28142
Compound Description: BMY-28142 is a broad-spectrum cephalosporin antibiotic under investigation. It demonstrates potent activity against a wide range of bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa. []
Relevance: BMY-28142 represents a potential alternative to existing cephalosporins like cefotaxime, offering potentially improved potency or a broader spectrum of activity. []
HR 810
Compound Description: HR 810 is a cephalosporin antibiotic under investigation with potent activity against a broad range of bacteria, including Enterobacteriaceae, Pseudomonas aeruginosa, and staphylococci. []
Relevance: HR 810, similar to BMY-28142, represents a potential new-generation cephalosporin with possible advantages over existing options like cefotaxime in terms of potency or spectrum of activity. []
Amoxicillin
Compound Description: Amoxicillin is a β-lactam antibiotic belonging to the aminopenicillin family. It is often combined with clavulanate (a β-lactamase inhibitor) to overcome resistance mediated by β-lactamases. [, ]
Relevance: Amoxicillin, particularly when combined with clavulanate, serves as a potential alternative to cefotaxime for certain infections. This comparison helps highlight the different spectrums of activity and potential advantages of each antibiotic class. [, ]
Ampicillin
Compound Description: Ampicillin is another β-lactam antibiotic belonging to the aminopenicillin family. Like amoxicillin, it is often combined with a β-lactamase inhibitor, such as sulbactam, to enhance its effectiveness against resistant bacteria. [, ]
Relevance: Ampicillin, especially in combination with sulbactam, provides an alternative treatment option to cefotaxime for specific infections, showcasing the diverse range of β-lactam antibiotics available. Comparing their activities and efficacies helps determine the most appropriate treatment for various clinical scenarios. [, ]
Vancomycin
Compound Description: Vancomycin is a glycopeptide antibiotic primarily effective against Gram-positive bacteria. It is often used for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and in cases of severe penicillin allergy. [, ]
Relevance: Vancomycin's activity primarily against Gram-positive bacteria complements the broader spectrum of cefotaxime, which includes activity against many Gram-negative organisms. In situations where a combination therapy is warranted, their combined use can target a wider range of potential pathogens. [, ]
Rifampin
Compound Description: Rifampin is an antibiotic that inhibits bacterial RNA polymerase. It is often used in combination with other antibiotics, including cefotaxime and vancomycin, for treating infections such as meningitis and those caused by resistant organisms. [, ]
Metronidazole
Compound Description: Metronidazole is an antibiotic effective against anaerobic bacteria and certain parasites. It is often used in combination with other antibiotics, such as cefotaxime, for surgical prophylaxis, particularly in abdominal surgeries. [, ]
Relevance: Metronidazole complements the spectrum of cefotaxime by targeting anaerobic bacteria. [, ]
Ciprofloxacin
Compound Description: Ciprofloxacin belongs to the fluoroquinolone class of antibiotics and exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. []
Relevance: Ciprofloxacin's effectiveness against a wide range of bacterial species makes it a potential alternative to cefotaxime in certain clinical situations. Studies have explored the synergistic potential of combining ciprofloxacin with cefotaxime, particularly for infections caused by resistant organisms like nalidixic acid-resistant Salmonella. []
Erythromycin
Compound Description: Erythromycin is a macrolide antibiotic with activity against a range of Gram-positive bacteria and some Gram-negative bacteria. []
Relevance: Erythromycin's spectrum of activity overlaps with cefotaxime to some extent, but the increasing resistance rates to erythromycin highlight the importance of monitoring antibiotic susceptibility patterns and choosing appropriate alternatives like cefotaxime when necessary. []
Penicillin G
Compound Description: Penicillin G is a β-lactam antibiotic that is highly effective against a wide range of bacterial species, particularly Gram-positive organisms. It is a cornerstone of antibiotic therapy, but its effectiveness is threatened by the increasing prevalence of resistance. []
Relevance: Penicillin G's historical significance as a highly effective antibiotic contrasts with the emergence of resistance, emphasizing the need for alternative antibiotics like cefotaxime, especially for treating infections caused by penicillin-resistant organisms. []
Amikacin
Compound Description: Amikacin is an aminoglycoside antibiotic that inhibits bacterial protein synthesis. It is particularly effective against Gram-negative bacteria, including some resistant strains. []
Relevance: Amikacin's potent activity against Gram-negative bacteria, including those resistant to other antibiotics, makes it a valuable addition to cefotaxime in combination therapy for treating serious infections. []
Classification and Source
Cefotaxime is classified as a beta-lactam antibiotic within the cephalosporin group. It is derived from 7-aminocephalosporanic acid, which serves as the core structure for many cephalosporins. This antibiotic is particularly effective against both Gram-positive and Gram-negative bacteria, making it a valuable option in treating various infections, including those caused by multidrug-resistant organisms.
Synthesis Analysis
The synthesis of cefotaxime typically involves the acylation of 7-aminocephalosporanic acid with specific acylating agents. Several methods have been documented:
Direct Coupling Method: This method involves the reaction of 7-aminocephalosporanic acid with S-benzothiazole-2-yl(2-amino-thiazolyl) derivatives. The reaction conditions include using ethanol as a solvent and optimizing the mole ratio of reactants to achieve high yields.
Sodium Salt Formation: Cefotaxime sodium can be synthesized from cefotaxime acid by reacting it with sodium-2-ethyl hexanoate in ethanol. Optimal conditions reported include a mole ratio of cefotaxime acid to sodium salt of 2:3, with a reaction time of approximately 10 minutes at room temperature, yielding over 97% purity.
Phase Transfer Catalysis: A recent patent describes a method that utilizes phase-transfer catalysts like pyridine or N-methylmorpholine to enhance yield and simplify the synthesis process. The method involves stirring 7-aminocephalosporanic acid with triethylamine in dichloromethane, followed by crystallization techniques to isolate cefotaxime sodium.
Molecular Structure Analysis
Cefotaxime has a complex molecular structure characterized by a beta-lactam ring fused to a dihydrothiazine ring system. Its chemical formula is C16H19N3O5S, and it features several functional groups:
A beta-lactam ring, which is essential for its antibacterial activity.
An acetoxymethyl side chain, contributing to its spectrum of activity.
A thiazole moiety, which enhances its binding affinity to penicillin-binding proteins (PBPs).
The molecular weight of cefotaxime is approximately 381.4 g/mol.
Chemical Reactions Analysis
Cefotaxime participates in various chemical reactions primarily related to its beta-lactam structure:
Hydrolysis: Cefotaxime can undergo hydrolysis under acidic or basic conditions, leading to the opening of the beta-lactam ring, which results in loss of antibacterial activity.
Acylation Reactions: As a precursor in synthesizing other antibiotics or derivatives, cefotaxime can react with different acylating agents to form various cephalosporins.
Formation of Metal Complexes: Cefotaxime has been studied for its ability to form coordination complexes with transition metals, which may exhibit enhanced antibacterial properties.
Mechanism of Action
Cefotaxime exerts its antibacterial effect by binding to penicillin-binding proteins located on the bacterial cell wall. This binding inhibits the transpeptidation step crucial for peptidoglycan cross-linking, leading to cell wall destabilization and ultimately bacterial lysis. The effectiveness against Gram-negative bacteria is attributed to its ability to penetrate the outer membrane and reach PBPs.
Physical and Chemical Properties Analysis
Cefotaxime exhibits several notable physical and chemical properties:
Solubility: It is soluble in water and common organic solvents like ethanol and methanol.
Stability: The compound is relatively stable under neutral pH but can degrade under extreme acidic or basic conditions.
Melting Point: The melting point of cefotaxime ranges between 185°C and 190°C.
pH: The pH of cefotaxime solutions typically falls within the range of 5 to 7, which is optimal for its stability and activity.
Applications
Cefotaxime is primarily used in clinical settings for treating infections caused by susceptible bacteria, including:
Respiratory Tract Infections: Effective against pneumonia and bronchitis.
Urinary Tract Infections: Commonly prescribed for complicated urinary infections.
Sepsis: Utilized in severe infections where broad-spectrum coverage is required.
Surgical Prophylaxis: Administered before surgical procedures to prevent infections.
Recent studies have also explored innovative applications such as using cefotaxime as a reducing agent in synthesizing gold nanoparticles, enhancing antimicrobial efficacy against resistant strains.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cefotaxime(1-) is a cephalosporin carboxylic acid anion having acetoxymethyl and [2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side-groups, formed by proton loss from the carboxy group of the cephalosporin cefotaxime. It is a conjugate base of a cefotaxime.
BMS-929075 is under investigation in clinical trial NCT01525212 (Multiple Ascending Dose Study of BMS-929075 in Hepatitis C Virus (HCV) Infected Patients).
BMS-932481 is a γ-secretase modulator. BMS-932481 modulates Aβ Peptides in the Plasma and Cerebrospinal Fluid of Healthy Volunteers. BMS-932481 decreased cerebrospinal fluid (CSF) Aβ39, Aβ40, and Aβ42 while increasing Aβ37 and Aβ38, thereby providing evidence of γ-secretase enzyme modulation rather than inhibition. In plasma, reductions in Aβ40 and Aβ42 were observed with no change in total Aβ; in CSF, modest decreases in total Aβ were observed at higher dose levels.
(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide is a primary carboxamide, a secondary carboxamide and a tertiary carboxamide. Osugacestat (BMS-906024) has been used in trials studying the treatment of Cancer, Lymphoblastic Leukemia, Acute T-cell, and Precursor T-Cell Lymphoblastic Lymphoma. Osugacestat is a small-molecule gamma secretase (GS) and pan-Notch inhibitor, with potential antineoplastic activity. Upon intravenous administration, osugacestat binds to GS and blocks activation of Notch receptors, which may inhibit the proliferation of tumor cells with an overly-active Notch pathway. The integral membrane protein GS is a multi-subunit protease complex that cleaves single-pass transmembrane proteins, such as Notch receptors, at residues within their transmembrane domains that lead to their activation. Overactivation of the Notch signaling pathway, often triggered by activating mutations, has been correlated with increased cellular proliferation and poor prognosis in certain tumor types.
BMS-911172 is a potent and brain-penetrant, AP2-associated protein kinase 1 (AAK1)-selective inhibitor (IC50 = 12 and 51 nM in enzymes and cells, respectively). BMS-911172 was active in the formalin assay in the Chung mouse model (60 mg/kg s.c.) as well as in the chronic constriction injury-induced thermal hyperalgesia and mechanical allodynia rat model (60 mg/kg). PD marker assay in mice showed a dose-dependent inhibition of phosphorylation of AAK1 substrate mu-2 in the brain. There were no motor side effects at the doses tested. BMS-911172 may be useful for the treatment of neuropathic pain
BMS-933043 is a Selective α7 nAChR Partial Agonist for the Treatment of Cognitive Deficits Associated with Schizophrenia. BMS-933043 showed potent binding affinity to native rat (Ki = 3.3 nM) and recombinant human alpha7 nicotinic acetylcholine receptors (Ki = 8.1 nM) and agonist activity in a calcium fluorescence assay (EC50 = 23.4 nM) and whole cell voltage clamp electrophysiology (EC50 = 0.14 micromolar (rat) and 0.29 micromolar (human)). BMS-933043 showed no agonist or antagonist activity at other nicotinic acetylcholine receptor subtypes and was at least 300 fold weaker at binding to and antagonizing human 5-HT3A receptors (Ki = 2,451 nM; IC50 = 8,066 nM).
GSK-3532795 is a second generation inhibitor of hiv-1 maturation, exhibiting a broader spectrum of antiviral effect in vitro and in clinical studies than the prototypical maturation inhibitor bevirimat